(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
“(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1391541-13-1 . It has a molecular weight of 263.77 . The IUPAC name for this compound is (1S)-1-[3-(benzyloxy)phenyl]ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Synthesis and Structural Properties
The synthesis and structural exploration of related compounds, such as novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the interest in developing compounds with specific structural features for potential applications. These studies often aim to understand the conformation and reactivity of these molecules, which could have implications for the design of new materials or pharmaceuticals (Issac & Tierney, 1996).
Biological Activity and Applications
Research on benzoxaboroles highlights the significant biological activity of compounds with specific structural motifs, similar to the one . Benzoxaboroles, for example, have shown wide applications from being building blocks in organic synthesis to exhibiting biological activity and being under clinical trials. This suggests potential research avenues for exploring the biological activities of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride (Adamczyk-Woźniak et al., 2009).
Environmental and Health Impacts
Studies on carcinogen metabolites and their biomarkers, like those related to tobacco and cancer, provide insight into how structurally similar compounds might be metabolized and detected in biological systems. This area of research is crucial for understanding the potential environmental and health impacts of chemical exposures (Hecht, 2002).
Antioxidant Properties
The study of hydroxycinnamic acids (HCAs) and their structure-activity relationships offers insights into how specific structural features contribute to antioxidant activity. This research can inform the design of new antioxidants, potentially including derivatives of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride (Razzaghi-Asl et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(3-phenylmethoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMJUVHGBWUTQK-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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